molecular formula C16H21ClFN3O3 B5315783 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide

Cat. No. B5315783
M. Wt: 357.81 g/mol
InChI Key: JNEBKIIEMFJZOP-UHFFFAOYSA-N
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Description

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide, also known as CF-102, is a small molecule drug that has been studied for its potential therapeutic applications.

Mechanism of Action

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide acts as an antagonist of the adenosine A3 receptor, which is overexpressed in cancer cells and has been implicated in tumor growth and metastasis. By inhibiting this receptor, 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide can reduce tumor growth and induce apoptosis. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide has also been shown to have anti-inflammatory and anti-fibrotic effects, which may contribute to its therapeutic potential in liver diseases.
Biochemical and Physiological Effects:
2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide has been shown to have a good safety profile and low toxicity in preclinical studies. It has been found to be well-tolerated in humans in phase I and II clinical trials. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.

Advantages and Limitations for Lab Experiments

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its good solubility in water and organic solvents. However, 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide can be expensive and difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide. One area of interest is its potential use in combination with other drugs for the treatment of liver cancer and other diseases. Another area of interest is the development of more potent and selective adenosine A3 receptor antagonists. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide and its potential therapeutic applications.

Synthesis Methods

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide can be synthesized using a multi-step process involving the reaction of 4-chloro-3-fluorobenzylamine with piperazine, followed by acetylation with acetic anhydride and subsequent reaction with 3-hydroxypropylamine. The final product is obtained after purification and characterization.

Scientific Research Applications

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide has been studied for its potential therapeutic applications in various diseases, including liver cancer, hepatitis B and C, and non-alcoholic fatty liver disease. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide has also been studied for its anti-inflammatory and anti-fibrotic effects.

properties

IUPAC Name

2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-hydroxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O3/c17-12-3-2-11(8-13(12)18)10-21-6-5-20-16(24)14(21)9-15(23)19-4-1-7-22/h2-3,8,14,22H,1,4-7,9-10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEBKIIEMFJZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCCCO)CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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